5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . The compound forms a hydrogen bond with a specific amino acid (G485) in the receptor, which is believed to enhance its inhibitory activity .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . This suggests that 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine may interact with these receptors and potentially other biomolecules.
Cellular Effects
It is known that FGFR inhibitors can inhibit cell proliferation and induce apoptosis . Therefore, it is possible that this compound may have similar effects on cells.
Molecular Mechanism
Given its potential activity against FGFR1, 2, and 3, it may exert its effects by binding to these receptors and inhibiting their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-Hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The specific steps include:
Formation of Intermediate: The reaction of 5-Hydroxy-7-azaindole with methyl 2,4-difluorobenzoate under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the desired pyrrolopyridine structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives .
Scientific Research Applications
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds targeting various diseases.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and receptors involved in cancer and other diseases.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: Another pyrrolopyridine derivative with similar structural features.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a different substitution pattern.
Uniqueness
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery .
Biological Activity
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article examines the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are crucial in various cellular processes, including proliferation and differentiation. The compound inhibits FGFR activity, which is significant in cancer biology.
Mode of Action
Upon binding to FGFRs, the compound prevents receptor dimerization and subsequent autophosphorylation. This inhibition disrupts downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties due to its low molecular weight. Studies indicate that the compound has a rapid clearance rate in vivo, which necessitates further optimization for therapeutic use .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells. The compound induces apoptosis through mechanisms involving FGFR inhibition. The following table summarizes key findings from various studies:
Study | Cell Line | Concentration (μM) | Effect | Reference |
---|---|---|---|---|
Study A | 4T1 | 10 | Inhibition of proliferation | |
Study B | MDA-MB-231 | 5 | Induction of apoptosis | |
Study C | HUVEC | 20 | Inhibition of migration |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in a murine model of breast cancer. The mechanism was attributed to FGFR inhibition and subsequent apoptotic signaling pathways.
- Angiogenesis : In endothelial cell models, the compound inhibited angiogenic processes such as tube formation and migration. This suggests potential applications in diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy .
- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer cell lines by targeting multiple pathways simultaneously .
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPZIXSDNWZIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678428 |
Source
|
Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-30-5 |
Source
|
Record name | 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.